molecular formula C17H19NO4S B2947576 Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-28-5

Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2947576
CAS No.: 900019-28-5
M. Wt: 333.4
InChI Key: KBKPVQWPRJDHFT-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methyl carboxylate group and a phenoxy moiety modified by a 2,2-dimethylpropanoyl (pivaloyl) amide.

Properties

IUPAC Name

methyl 3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPVQWPRJDHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the malate-aspartate shuttle, a crucial system for transferring reducing equivalents across the mitochondrial membrane.

Mode of Action

This compound acts as a competitive inhibitor of MDH1 and MDH2. This means it binds to the active sites of these enzymes, preventing them from interacting with their normal substrates and thus inhibiting their activity.

Pharmacokinetics

Its molecular weight of333.4 g/mol suggests it may have good membrane permeability, which could potentially enhance its bioavailability

Biological Activity

Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS Number: 900019-28-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H19NO4S
  • Molecular Weight : 345.40 g/mol
  • Physical Form : Solid
  • Purity : 90%

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophene and phenoxy groups are known to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiophene derivatives.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.3
HeLa (Cervical)12.5
A549 (Lung)10.8

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It exhibited significant activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of similar compounds and found that modifications in the phenoxy group significantly impacted anticancer activity. This compound was among the most potent derivatives tested .
  • Antimicrobial Efficacy : Research conducted by the Institute of Microbiology evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
  • Mechanistic Studies : Further investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways, as evidenced by flow cytometry analyses .

Comparison with Similar Compounds

Structural Analogues

a) Methyl 3-{4-[(3-Phenylpropanoyl)Amino]Phenoxy}-2-Thiophenecarboxylate
  • Structural Difference: The amide substituent here is 3-phenylpropanoyl (aromatic) instead of 2,2-dimethylpropanoyl (branched aliphatic).
  • Impact :
    • Molecular Weight : 381.4 g/mol (vs. ~365–370 g/mol estimated for the target compound due to the lighter pivaloyl group) .
    • Solubility : The phenyl group increases hydrophobicity, reducing aqueous solubility compared to the pivaloyl variant.
    • Reactivity : The aromatic group may enhance π-π stacking interactions in biological systems, whereas the pivaloyl group improves metabolic stability due to steric hindrance .
b) Methyl 3-Amino-4-Methylthiophene-2-Carboxylate
  • Structural Difference: Lacks the phenoxy-pivaloyl amide substituent, featuring only a methyl group and amino group on the thiophene ring.
  • Impact: Molecular Weight: ~185–200 g/mol (simpler structure). Bioactivity: The free amino group increases nucleophilicity, making it a precursor for further derivatization, unlike the stabilized amide in the target compound .
c) MK-6892 (HCAR2 Agonist)
  • Structural Difference: Contains a 2,2-dimethylpropanoyl group but fused to a pyridyl-oxadiazole scaffold instead of thiophene.
  • Impact :
    • Bioactivity : MK-6892’s larger scaffold enables potent HCAR2 agonism with reduced flushing side effects compared to niacin. The thiophene-based target compound may exhibit distinct receptor interactions due to differences in ring electronics .

Physicochemical and Functional Properties

Property Target Compound 3-Phenylpropanoyl Analog MK-6892
Molecular Formula C₁₉H₂₁NO₄S (estimated) C₂₁H₁₉NO₄S C₂₀H₂₄N₄O₄
Molecular Weight (g/mol) ~365–370 381.4 400.4
Key Functional Groups Thiophene, methyl ester, pivaloyl amide Thiophene, methyl ester, aromatic amide Oxadiazole, pyridine, pivaloyl
Solubility Moderate (ester/amide balance) Low (aromatic dominance) Low (bulky scaffold)
Metabolic Stability High (pivaloyl steric protection) Moderate High (optimized scaffold)

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